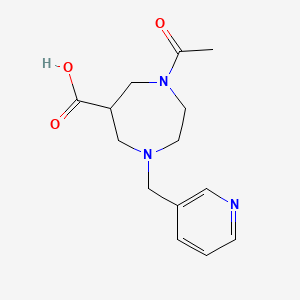

1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid

CAS No.: 1316223-23-0

Cat. No.: VC2697060

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1316223-23-0 |

|---|---|

| Molecular Formula | C14H19N3O3 |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | 1-acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid |

| Standard InChI | InChI=1S/C14H19N3O3/c1-11(18)17-6-5-16(9-13(10-17)14(19)20)8-12-3-2-4-15-7-12/h2-4,7,13H,5-6,8-10H2,1H3,(H,19,20) |

| Standard InChI Key | UJRYOEPTQRRQHB-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2 |

| Canonical SMILES | CC(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2 |

Introduction

Chemical Structure and Classification

1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid belongs to the diazepane class of heterocyclic compounds. The core structure features a seven-membered ring containing two nitrogen atoms (1,4-diazepane), with specific functional groups at positions 1, 4, and 6. Recent research has demonstrated the significance of diazepane scaffolds in medicinal chemistry, particularly in the development of antiviral compounds targeting SARS-CoV-2 main protease (Mpro) .

Structural Components

The compound contains several key structural elements:

-

A 1,4-diazepane ring system (seven-membered heterocycle with two nitrogen atoms)

-

An acetyl group at position 1 of the diazepane ring

-

A pyridin-3-ylmethyl substituent at position 4

-

A carboxylic acid functional group at position 6

This molecular architecture shares similarities with other diazepane derivatives that have shown promise as enzyme inhibitors, particularly those targeting viral proteases .

Synthetic Approaches for Diazepane Derivatives

General Synthetic Methods

The synthesis of functionalized diazepane compounds typically involves a series of selective reactions to introduce the desired substituents at specific positions of the diazepane ring. Based on established methodologies for structurally related compounds, potential synthetic routes for 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid may include:

-

Starting with a protected 1,4-diazepane core

-

Selective N-alkylation at position 4 with an appropriate pyridine derivative

-

N-acylation at position 1

-

Introduction or deprotection of the carboxylic acid function at position 6

Recent literature describes synthetic approaches for diazepane derivatives involving reductive amination for introducing substituents at nitrogen positions and amide coupling reactions for creating functional derivatives .

Precedents from Related Compounds

The synthesis of related compounds, such as (5-Chloropyridin-3-yl)(4-(2-methylbenzyl)-1,4-diazepan-1-yl)methanone, provides valuable insights into potential synthetic methodologies. These syntheses typically involve:

-

Boc protection of the diazepane nitrogen

-

Amide coupling reactions using HATU or similar coupling agents

-

Reductive amination for introduction of substituents at nitrogen positions

For example, a general procedure for amide coupling involving 1,4-diazepane derivatives includes reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate carboxylic acids in the presence of HATU and DIPEA in DMF .

Structure-Activity Relationships of Diazepane Derivatives

Modification Points and Biological Activity

Research on diazepane scaffolds has identified several key modification points that influence biological activity. The nitrogen atoms at positions 1 and 4 serve as important anchoring points for substituents that can modulate binding to biological targets. In related compounds used for SARS-CoV-2 Mpro inhibition, researchers identified three significant "exit vectors" from the diazepane core that influence binding affinity .

For instance, modifications at these positions enabled researchers to transform a 14 μM hit compound into a potent 16 nM lead compound through structure-guided optimization . These findings highlight the versatility of the diazepane scaffold and its amenability to medicinal chemistry optimization efforts.

Significance of the Pyridine Moiety

The pyridin-3-ylmethyl substituent at position 4 of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid may play a crucial role in the compound's potential biological activity. In related compounds, pyridine-containing substituents have been shown to form important hydrogen bonding interactions with target proteins. For example, in SARS-CoV-2 Mpro inhibitors, a pyridine nitrogen was observed to form direct hydrogen bonds with histidine residues in the enzyme's binding pocket .

Physicochemical Properties and Structural Features

Key Functional Groups

The multiple functional groups present in 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid contribute to its potential pharmaceutical relevance:

-

The carboxylic acid group provides an ionizable center that can influence solubility and protein binding

-

The acetyl group at N-1 modifies the basicity of the nitrogen and provides a potential hydrogen bond acceptor

-

The pyridine ring introduces aromaticity and an additional hydrogen bond acceptor

-

The diazepane core provides a flexible, three-dimensional scaffold that can adopt various conformations

Research on related compounds has demonstrated that such functional groups can participate in complex networks of hydrogen bonding and water-mediated interactions with protein targets .

Comparison with Related Compounds

Structural comparison with 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid (PubChem CID 3790494) reveals interesting similarities and differences. While both compounds contain a diazepane core and pyridine-carboxylic acid components, they differ in the connectivity pattern and additional substituents . Such structural variations can significantly impact biological activity profiles.

Pharmacological Property Considerations

Structural Optimization Strategies

Based on established medicinal chemistry principles and findings from related compounds, several strategies could be employed to optimize the properties of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid:

-

Modification of the carboxylic acid group through esterification or amide formation to improve membrane permeability

-

Introduction of substituents on the pyridine ring to modulate electronic properties and metabolic stability

-

Replacement of the acetyl group with alternative acyl groups to fine-tune hydrogen bonding properties

Such modifications have proven successful in optimizing the pharmacological profiles of related diazepane-based compounds. For example, researchers have demonstrated that targeted structural modifications of diazepane inhibitors can improve both potency and drug-like properties .

Analytical Characterization Methods

Spectroscopic Identification

The structural characterization of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid would typically employ multiple complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the diazepane ring protons, pyridine aromatic protons, and methylene linker

-

¹³C NMR would confirm the presence of carbonyl carbons from the acetyl and carboxylic acid groups

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry would confirm the molecular formula

-

MS/MS fragmentation patterns would verify structural connectivity

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for carboxylic acid (O-H stretch, C=O stretch) and amide (N-H, C=O) functionalities

-

Based on analytical data reported for related compounds, the ¹H NMR spectrum would likely show complex multiplet patterns for the diazepane ring protons due to conformational flexibility and potential coupling interactions .

Chromatographic Analysis

Chromatographic methods would be valuable for assessing the purity and physicochemical properties of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Would enable purity determination and potential separation of structural isomers

-

Comparative Analysis with Similar Compounds

Structural Comparison Table

Table 1 presents a comparative analysis of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid with structurally related diazepane compounds.

Structure-Property Relationships

The structural variations among these compounds result in distinct physicochemical properties that influence their biological behavior:

-

The introduction of chloro substituents in the pyridine or benzyl groups increases lipophilicity, which can enhance membrane permeability but may reduce aqueous solubility

-

The position and nature of amide linkages impact molecular flexibility and hydrogen bonding capabilities

-

The presence of a carboxylic acid group, as in 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid and 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid, introduces an ionizable center that influences solubility profiles and potential for protein binding

Research on diazepane Mpro inhibitors has demonstrated that even subtle structural modifications can significantly impact binding affinity and pharmacological properties .

Future Research Directions

Medicinal Chemistry Opportunities

The structural features of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid suggest several promising research directions:

-

Exploration of structure-activity relationships through systematic modification of each functional group

-

Investigation of potential biological targets based on computational docking studies

-

Development of focused libraries around the diazepane scaffold to probe diverse bioactivities

-

Application of modern drug discovery approaches, such as fragment-based drug design, to identify optimal substituents

Recent research has demonstrated the value of combining computational methods with high-throughput medicinal chemistry to accelerate the optimization of diazepane-based compounds .

Synthetic Methodology Development

The complex structure of 1-Acetyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid presents interesting challenges for synthetic chemists:

-

Development of regioselective methods for functionalization of the diazepane core

-

Exploration of stereoselective approaches if stereogenic centers are present

-

Investigation of efficient routes for introducing the carboxylic acid functionality

Synthetic procedures described for related compounds provide useful starting points for these investigations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume